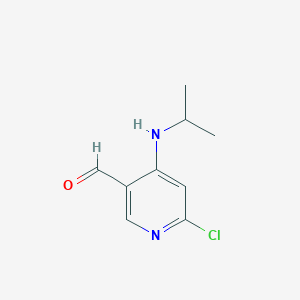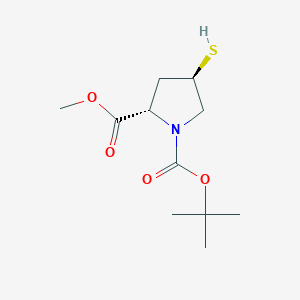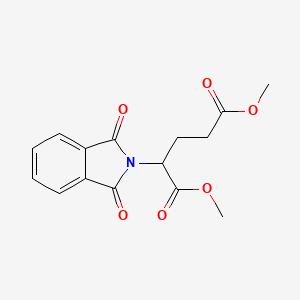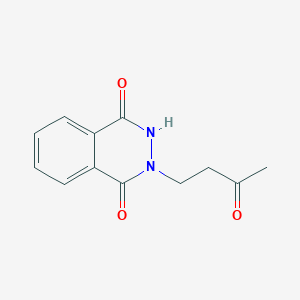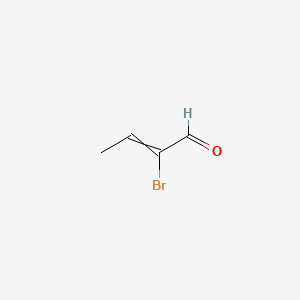
2-bromobut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromobut-2-enal is an organic compound with the molecular formula C4H5BrO. It is also known as 2-Bromo-2-butenal. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butenal structure, which includes both a carbon-carbon double bond and an aldehyde group. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-bromobut-2-enal can be synthesized through the bromination of crotonaldehyde (2-butenal). The reaction typically involves the addition of bromine to crotonaldehyde in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromobut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Crotonic acid.
Reduction: 2-Butenol or 2-Butanol.
Substitution: Various substituted butenals depending on the nucleophile used.
Applications De Recherche Scientifique
2-bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
2-bromobut-2-enal can be compared with other similar compounds such as:
Crotonaldehyde (2-Butenal): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-2-butene: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
2-Chloro-2-butenal: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H5BrO |
|---|---|
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
2-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3 |
Clé InChI |
DOZLVLCBCZGSSH-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


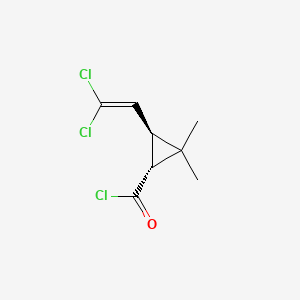
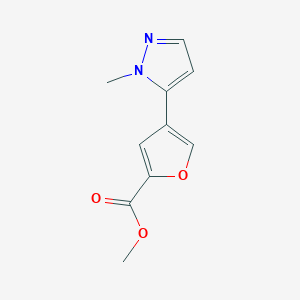
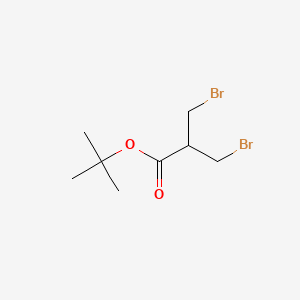
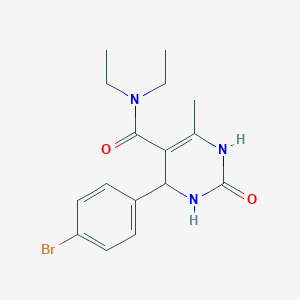
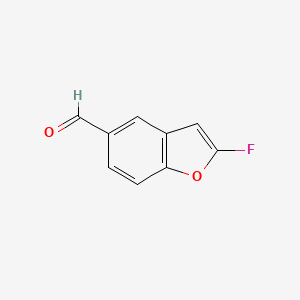
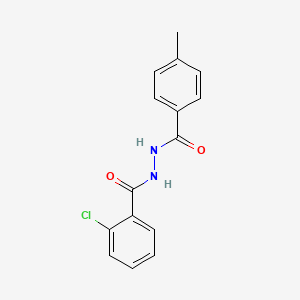
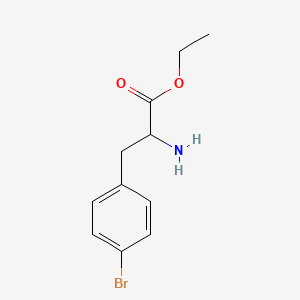
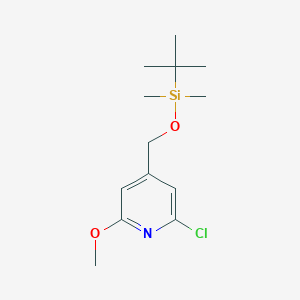
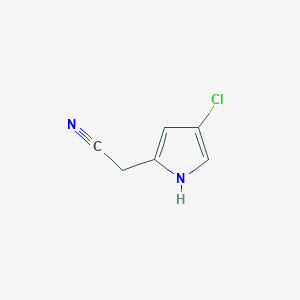
![2-[3-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B8763863.png)
